Magnesium Chlorophyllin

描述

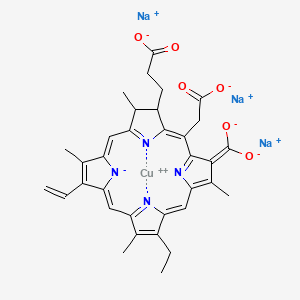

Magnesium chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the central magnesium ion in chlorophyll with another metal ion, often copper, and removing the phytol tail. This modification makes this compound water-soluble and enhances its stability and bioavailability .

作用机制

Target of Action

Magnesium Chlorophyllin, a derivative of chlorophyll, primarily targets the cellular processes involved in photosynthesis . The basic structure of chlorophyll is a porphyrin ring, similar to that of heme in hemoglobin, with magnesium as the central atom . This structure allows it to absorb light energy, which is crucial for photosynthesis .

Mode of Action

This compound interacts with its targets by absorbing light energy and acting as an electron acceptor . This energy absorption is essential for photosynthesis, a process where light energy is converted into chemical energy . The magnesium ion at the center of the porphyrin ring plays a significant role in this process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in photosynthesis . During the day, when ATP levels are high, the magnesium branch of the pathway is favored, as Mg-chelatase needs ATP for the Mg-PPIX synthesis . Chlorophyll degradation, a process that occurs naturally in plants and algae, can be triggered by different environmental factors such as light intensity, temperature, and water availability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . It also has potential therapeutic applications in the management of diseases like diabetes and cancer . Moreover, it has been associated with antioxidant activity, modification of carcinogen metabolism, and induction of phase II enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the process of obtaining pheophorbides from chlorophyll, known as chlorophyll degradation, can be triggered by different environmental factors such as light intensity, temperature, and water availability . These factors can affect the efficiency of photosynthesis, thereby influencing the action of this compound .

生化分析

Biochemical Properties

The low-frequency (terahertz) vibrational spectroscopy has been investigated experimentally for Magnesium Chlorophyllin . The combination of terahertz time-domain spectroscopy and Fourier transform infrared spectroscopy has enabled a broad frequency range to be covered . The terahertz spectra show clear and well-marked features dominated by intermolecular interactions .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level. The terahertz absorption spectra of this compound have been measured in the range 0.2−2.5 THz, at room temperature . The capability of terahertz spectroscopy for quantitative characterization of this compound intermolecular vibrations was investigated .

Temporal Effects in Laboratory Settings

A detailed study of the temperature dependence of the line positions of the lowest modes in this compound was performed .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium chlorophyllin is typically synthesized from natural chlorophyll extracted from plants. The process involves saponification, where chlorophyll is treated with an alkaline solution to remove the phytol tail. The resulting compound is then treated with a metal salt solution to replace the central magnesium ion with another metal ion, such as copper .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of chlorophyll from plant sources, followed by the saponification and metal ion replacement processes. The final product is purified and dried to obtain a stable, water-soluble powder .

化学反应分析

Types of Reactions: Magnesium chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with other molecules, which can enhance its stability and bioavailability .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: The central magnesium ion can be replaced with other metal ions using metal salt solutions.

Major Products Formed: The major products formed from these reactions include various metal chlorophyllin complexes, which have different properties and applications depending on the metal ion used .

科学研究应用

Magnesium chlorophyllin has a wide range of scientific research applications:

Medicine: It is used in the treatment of wounds and skin conditions due to its antimicrobial properties.

Industry: this compound is used as a natural food colorant and in the production of biodegradable plastics.

相似化合物的比较

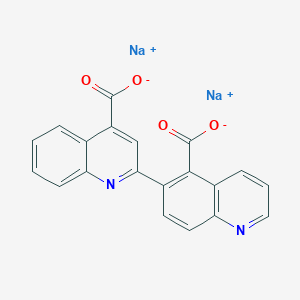

Sodium Copper Chlorophyllin: Similar to magnesium chlorophyllin but with copper as the central metal ion.

Zinc Chlorophyllin: Contains zinc as the central metal ion and is studied for its potential health benefits.

Uniqueness of this compound: this compound is unique due to its water solubility, stability, and ability to form stable complexes with other molecules. These properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

属性

IUPAC Name |

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGVJUIHRPKFR-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31CuN4Na3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

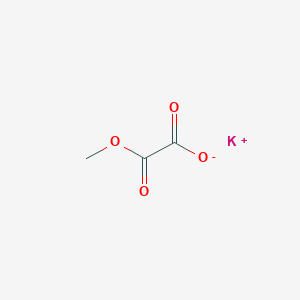

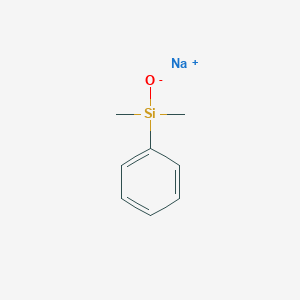

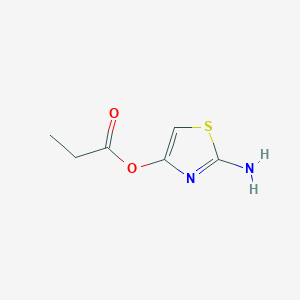

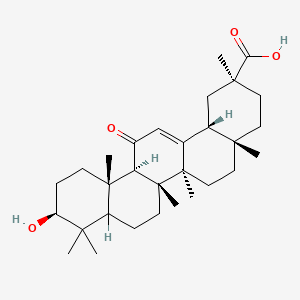

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

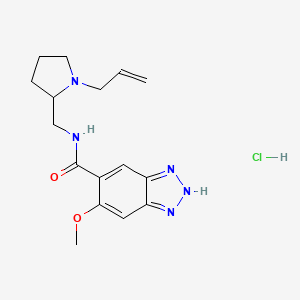

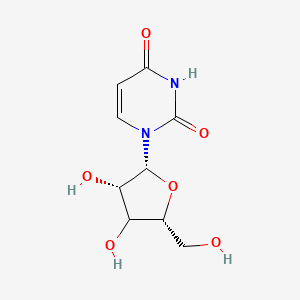

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone](/img/structure/B7909099.png)

![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B7909128.png)

![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7909142.png)

![sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7909151.png)

![(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B7909156.png)